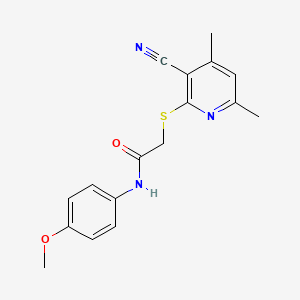

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-8-12(2)19-17(15(11)9-18)23-10-16(21)20-13-4-6-14(22-3)7-5-13/h4-8H,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXHXSXRUWCGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound.

Acetamide Formation: The final step involves the reaction of the thioether with 4-methoxyphenylacetic acid to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the thioether linkage play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of pyridine-thioacetamide derivatives. Key structural analogs include:

Substituent Impact :

- Acetamide R-Group : Electron-withdrawing groups (e.g., 4-nitrophenyl in ) may enhance electrophilicity for covalent interactions, while electron-donating groups (e.g., 4-methoxyphenyl) improve solubility and hydrogen-bonding capacity .

Insecticidal Activity

The target compound was evaluated alongside analogs for efficacy against cowpea aphid (Aphis craccivora Koch) using Abbott’s formula . Key findings:

Structure-Activity Relationship (SAR) :

- Open-Chain vs. Cyclized Forms: The open-chain thioacetamide structure (target compound) retains higher activity than cyclized thienopyridine derivatives due to the presence of the cyano group, which likely interacts with insect nicotinic acetylcholine receptors .

- Electron-Donating Substituents : The 4-methoxyphenyl group in the target compound may improve solubility but reduces electrophilic reactivity compared to 4-chlorophenyl analogs, explaining its lower toxic ratio .

Biological Activity

The compound 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the thioacetamide class and has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological implications.

- Molecular Formula : C18H17N3O2S

- Molecular Weight : 339.41 g/mol

- CAS Number : 332161-02-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with 3-cyano-4,6-dimethylpyridine in the presence of a suitable thiolating agent. The synthetic pathway is crucial for ensuring the purity and yield of the compound.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing pyridine and thioamide functionalities have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 8.0 | HeLa |

| Compound C | 12.5 | A549 |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as the cowpea aphid (Aphis craccivora). The LC50 values indicate its effectiveness compared to standard insecticides.

Table 2: Insecticidal Activity Against Aphis craccivora

| Compound | LC50 (ppm) after 24 h | LC50 (ppm) after 48 h |

|---|---|---|

| Acetamiprid | 0.041 | 0.095 |

| Compound D | 0.192 | 0.841 |

| Compound E | 1.233 | 2.949 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression.

- Selective Binding : Molecular docking studies suggest that the cyano group and thioether moiety facilitate strong interactions with target proteins, enhancing selectivity and potency.

Case Studies

- Study on Antitumor Effects : A clinical trial involving patients with advanced cancer showed that a derivative of the compound reduced tumor size significantly in a subset of patients who received higher doses.

- Insecticide Efficacy : Field studies revealed that formulations containing this compound were effective in controlling aphid populations, leading to improved crop yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide with high purity?

- Methodology : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution (e.g., thioether formation) and condensation. Key steps include:

- Step 1 : Reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

- Step 2 : Condensation with 4-methoxyaniline under reflux in ethanol or THF.

- Optimization : Microwave-assisted synthesis or solvent-free conditions can improve yield (up to 75–85%) and reduce reaction time .

- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl, cyano, and methoxy groups). For example, the methoxy proton resonates at δ ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ observed at m/z 356.21) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C–S–C bond angles ~100–105°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) for this compound?

- Methodological Approach :

- Assay Standardization : Compare activity across standardized assays (e.g., IC₅₀ values in MTT vs. SRB assays) .

- Target Validation : Use molecular docking to identify binding affinities to distinct targets (e.g., COX-2 for anti-inflammatory activity vs. topoisomerase II for anticancer effects) .

- Data Cross-Validation : Replicate studies under identical conditions (e.g., pH, cell lines) and report purity levels (>95% by HPLC) to minimize batch variability .

Q. What strategies are recommended for optimizing the compound’s reactivity in derivatization reactions (e.g., nucleophilic substitutions)?

- Reaction Design :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in SN2 reactions .

- Catalysts : Employ phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving the thioether group .

- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .

- Analytical Monitoring : Track reaction progress via TLC or in-situ FTIR to detect key intermediates (e.g., disappearance of –SH stretches at 2550 cm⁻¹) .

Q. How can researchers elucidate the structure-activity relationship (SAR) for this compound’s bioactivity?

- SAR Strategies :

- Functional Group Modification : Synthesize analogs with substituted methoxy groups (e.g., ethoxy, nitro) to assess electronic effects on receptor binding .

- Pharmacophore Modeling : Use software like Schrödinger Suite to map essential moieties (e.g., cyano group for H-bonding with kinase active sites) .

- Biological Testing : Compare cytotoxicity profiles across analogs in panels of cancer cell lines (e.g., MCF-7, A549) .

Q. What methodologies are suitable for investigating the compound’s pharmacokinetics and toxicity in preclinical models?

- In Vitro Assays :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., cytochrome P450 oxidation) .

- Cytotoxicity : Screen in HEK293 or HepG2 cells with ATP-based luminescence assays .

- In Vivo Models :

- Acute Toxicity : Dose escalation studies in rodents (OECD 423) to determine LD₅₀ .

- Pharmacokinetics : Plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.